4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
Brand Name: Vulcanchem
CAS No.: 1193388-34-9
VCID: VC7939053
InChI: InChI=1S/C10H7BrF3N3/c11-8-5-16-17(9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2
SMILES: C1=CC(=CC=C1N)N2C(=C(C=N2)Br)C(F)(F)F
Molecular Formula: C10H7BrF3N3
Molecular Weight: 306.08

4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline

CAS No.: 1193388-34-9

Cat. No.: VC7939053

Molecular Formula: C10H7BrF3N3

Molecular Weight: 306.08

* For research use only. Not for human or veterinary use.

4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline - 1193388-34-9

Specification

CAS No. 1193388-34-9
Molecular Formula C10H7BrF3N3
Molecular Weight 306.08
IUPAC Name 4-[4-bromo-5-(trifluoromethyl)pyrazol-1-yl]aniline
Standard InChI InChI=1S/C10H7BrF3N3/c11-8-5-16-17(9(8)10(12,13)14)7-3-1-6(15)2-4-7/h1-5H,15H2
Standard InChI Key XMNQYPCZDQTZNI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N)N2C(=C(C=N2)Br)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1N)N2C(=C(C=N2)Br)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 4-position with a bromine atom and at the 5-position with a trifluoromethyl (-CF₃) group. The pyrazole moiety is linked via a nitrogen atom to a para-aminophenyl group, yielding the systematic name 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline . Key structural identifiers include:

  • SMILES: FC(F)(F)C1=C(Br)C=NN1C2=CC=C(N)C=C2

  • InChI Key: XMNQYPCZDQTZNI-UHFFFAOYSA-N

The trifluoromethyl group induces strong electron-withdrawing effects, while the bromine atom provides a site for further functionalization via cross-coupling reactions . The aniline group contributes basicity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Physicochemical Characteristics

Experimental and computed properties for this compound include:

PropertyValueSource
Molecular Weight306.08 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar aprotic solvents
LogP (Partition Coefficient)Estimated 2.8–3.2Calculated

The absence of melting/boiling point data in literature reflects limited commercial availability, with suppliers listing it as discontinued . The calculated LogP suggests moderate lipophilicity, aligning with the trifluoromethyl group's hydrophobicity .

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit synthetic protocols for 4-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline remain unpublished, analogous pyrazole-aniline derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core.

  • Electrophilic Substitution: Bromination at the pyrazole 4-position using N-bromosuccinimide (NBS) under controlled conditions .

  • N-Arylation: Coupling of pre-formed pyrazole intermediates with para-nitroaniline followed by reduction to the aniline .

The trifluoromethyl group is often introduced via:

  • Direct substitution using trifluoromethylating agents (e.g., TMSCF₃)

  • Utilization of pre-functionalized trifluoromethyl building blocks .

Analytical Data

Critical spectroscopic identifiers include:

  • ¹H NMR: Expected signals at δ 6.5–7.2 ppm (aromatic protons), δ 5.8 ppm (pyrazole C-H), and δ 4.1 ppm (NH₂, exchangeable) .

  • ¹³C NMR: Peaks near δ 120–150 ppm (aromatic carbons), δ 110–115 ppm (CF₃ carbon), and δ 60–70 ppm (pyrazole carbons) .

  • MS (ESI+): m/z 306.08 [M+H]⁺, with isotopic pattern characteristic of bromine .

Applications in Pharmaceutical and Materials Research

CompoundTargetIC₅₀Source
4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]anilineEGFR85 nM
4-[4-Bromo-5-(CF₃)-1H-pyrazol-1-yl]anilineNot tested-

Materials Science Applications

The electron-deficient pyrazole core and aromatic amine make this compound a candidate for:

  • Coordination Chemistry: As a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

  • Polymer Additives: Trifluoromethyl groups improve thermal stability in fluorinated polymers .

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